molecular formula C8H7Br2NO B8015404 3,5-dibromo-N-methylbenzamide

3,5-dibromo-N-methylbenzamide

Cat. No.: B8015404
M. Wt: 292.95 g/mol
InChI Key: YAPRMRQDMNDPFW-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-methylbenzamide is an organic compound with the molecular formula C8H7Br2NO It is a derivative of benzamide, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N-methylbenzamide typically involves the bromination of N-methylbenzamide. One common method is the bromination of N-methylbenzamide using bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 3,5-dibromo-N-methylbenzylamine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,5-dibromo-N-methylbenzoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products like 3,5-diamino-N-methylbenzamide or 3,5-dithiomethyl-N-methylbenzamide.

    Reduction Reactions: 3,5-dibromo-N-methylbenzylamine.

    Oxidation Reactions: 3,5-dibromo-N-methylbenzoic acid.

Scientific Research Applications

3,5-Dibromo-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms make it a versatile building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

    3,5-Dibromo-N-methylbenzylamine: Similar structure but with an amine group instead of an amide.

    3,5-Dibromo-N-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    3,5-Diamino-N-methylbenzamide: Similar structure but with amino groups instead of bromine atoms.

Uniqueness: 3,5-Dibromo-N-methylbenzamide is unique due to the presence of both bromine atoms and a methyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dibromo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPRMRQDMNDPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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